molecular formula C15H23ClN2O3 B2589445 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride CAS No. 2418691-01-5

2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride

Cat. No.: B2589445
CAS No.: 2418691-01-5
M. Wt: 314.81
InChI Key: LSGRBKMBPJGXDJ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride is a chemical compound with the molecular formula C15H22N2O3·HCl It is a benzamide derivative that features a piperidine ring, which is a common structural motif in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with piperidine and formaldehyde under acidic conditions to form the corresponding benzamide. The hydrochloride salt is then formed by treating the benzamide with hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C)

    Solvent: Common solvents include methanol or ethanol

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: for better control of reaction conditions

    Purification steps: such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives

    Reduction: Reduction reactions can yield amine derivatives

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, nitrating agents

Major Products Formed

    Oxidation products: N-oxide derivatives

    Reduction products: Amine derivatives

    Substitution products: Halogenated or nitrated benzamides

Scientific Research Applications

2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents

    Pharmacology: Studied for its potential effects on various biological targets, including receptors and enzymes

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules

    Biological Studies: Investigated for its potential antimicrobial and antioxidant activities

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride involves its interaction with specific molecular targets in the body. It may act on:

    Receptors: Binding to specific receptors to modulate their activity

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways

    Pathways: Affecting signaling pathways that regulate cellular functions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride is unique due to the presence of both methoxy groups and a piperidine ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,4-dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.ClH/c1-19-12-3-4-13(14(9-12)20-2)15(18)17-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,5-8,10H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGRBKMBPJGXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2CCNCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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